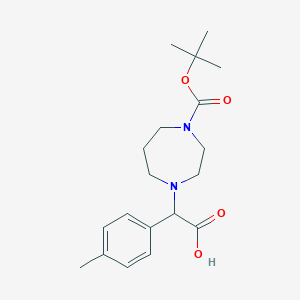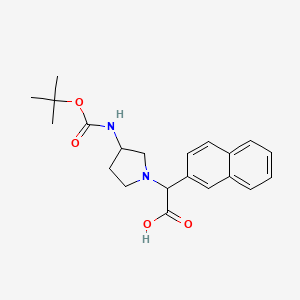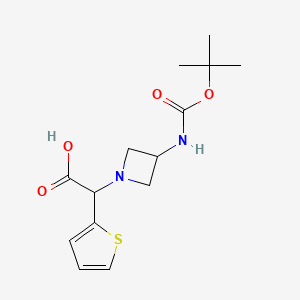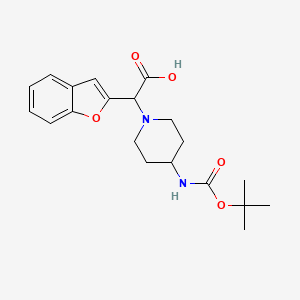
Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid
Vue d'ensemble
Description
Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is a derivative of piperidine and benzofuran, which are known for their pharmacological properties.
Applications De Recherche Scientifique
Natural Source and Bioactivity
Benzofuran compounds, ubiquitous in nature, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These properties have drawn considerable attention from chemical and pharmaceutical researchers worldwide, making benzofuran compounds potential natural drug lead compounds. Novel methods for constructing benzofuran rings have been developed, enhancing the synthesis of complex benzofuran derivatives (Yu-hang Miao et al., 2019).
Antimicrobial Applications
Benzofuran and its derivatives are found to be effective structures in antimicrobial therapy. Compounds like psoralen, 8-methoxypsoralen, and angelicin, derived from benzofuran, have been used in treating skin diseases such as cancer or psoriasis. This highlights benzofuran's significance in drug discovery, especially for developing efficient antimicrobial agents (Asha Hiremathad et al., 2015).
Pharmacological Potential
Benzofuran derivatives have demonstrated a wide range of biological activities, attracting interest from medicinal chemists. The development of benzofuran derivatives in various diseases indicates their significant potential in medicinal chemistry research, providing a basis for discovering new therapeutic agents (Hena Khanam et al., 2015).
Antimicrobial Activity
Recent studies have focused on the antimicrobial activity of natural and synthetic benzofuran scaffolds. These studies indicate that benzofuran derivatives are promising candidates as antimicrobial agents, with potent activity against various bacterial and fungal microorganisms. This underscores the potential of benzofuran compounds in addressing antibiotic resistance and developing new antimicrobial therapies (A. A. Abbas et al., 2022).
Propriétés
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)21-14-8-10-22(11-9-14)17(18(23)24)16-12-13-6-4-5-7-15(13)26-16/h4-7,12,14,17H,8-11H2,1-3H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAGZYMSMFXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl-(4-Boc-amino-piperidin-1-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



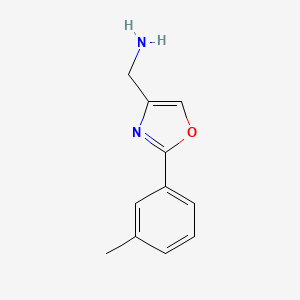


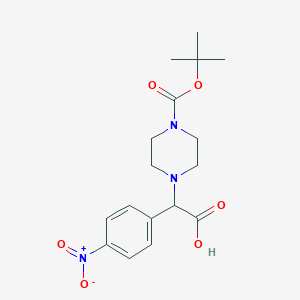
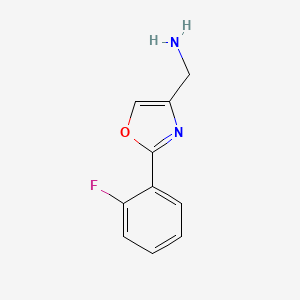
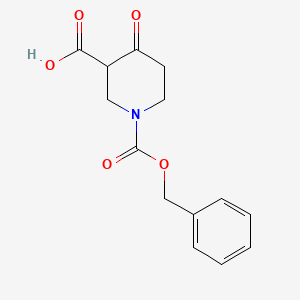
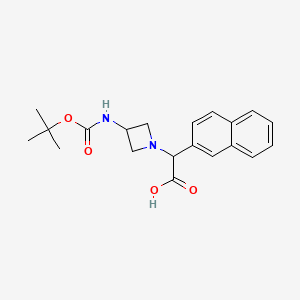
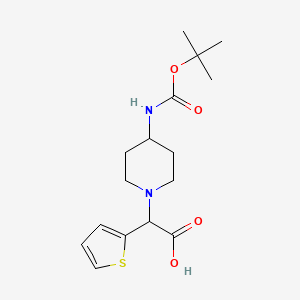


![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
